Sodium;4-bromo-1H-benzimidazole-2-carboxylate
CAS No.: 2377034-13-2
Cat. No.: VC5119609
Molecular Formula: C8H4BrN2NaO2
Molecular Weight: 263.026
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377034-13-2 |
|---|---|
| Molecular Formula | C8H4BrN2NaO2 |
| Molecular Weight | 263.026 |
| IUPAC Name | sodium;4-bromo-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
| Standard InChI Key | UDIFASLUDYNXNR-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium;4-bromo-1H-benzimidazole-2-carboxylate belongs to the benzimidazole class of heterocyclic compounds. Its IUPAC name is derived from the parent benzimidazole structure, substituted with a bromine atom at the 4-position and a sodium carboxylate group at the 2-position . The molecular formula reflects the incorporation of sodium, which enhances the compound’s solubility in polar solvents. The bromine atom contributes to its electron-deficient aromatic system, influencing its reactivity in cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Chemsrc | |
| Molecular Weight | 263.02 g/mol | Chemsrc |
| CAS Number | 2377034-13-2 | Chemsrc |
| Topological Polar Surface Area | 55 Ų (analog estimate) | PubChem |
Structural Analysis and Spectral Data
The compound’s benzimidazole core consists of a fused benzene and imidazole ring. The bromine atom at the 4-position and carboxylate group at the 2-position create distinct electronic environments, as evidenced by NMR and IR spectral data of analogous compounds. For example, methyl 4-bromo-1H-benzimidazole-6-carboxylate (PubChem CID 74890446) exhibits a carbonyl stretch at and aromatic C-Br vibrations near . These features suggest similar spectral signatures for the sodium carboxylate derivative, though experimental validation is required.
Synthesis and Production
Synthetic Routes
The synthesis of sodium;4-bromo-1H-benzimidazole-2-carboxylate likely involves functionalization of a pre-existing benzimidazole scaffold. A representative method for analogous compounds, such as 5-bromo-1H-benzimidazole, employs 4-bromo-1,2-diaminobenzene and trimethyl orthoformate under acidic conditions to cyclize the diamino precursor into the benzimidazole core . Subsequent hydrolysis of an ester intermediate (e.g., methyl ester) under basic conditions could yield the sodium carboxylate form .
Example Reaction Pathway:
Industrial-Scale Optimization
Physicochemical Properties
Solubility and Stability
The sodium carboxylate group confers high solubility in aqueous media, a property critical for biological applications. Analogous compounds, such as methyl 4-bromo-1H-benzimidazole-6-carboxylate, exhibit logP values of ~2, suggesting moderate lipophilicity . The sodium salt form likely reduces lipophilicity further, enhancing compatibility with hydrophilic environments. Stability studies are absent, but benzimidazole derivatives generally degrade under strong acidic or oxidizing conditions.
Thermal and Spectral Characteristics
While melting and boiling points for sodium;4-bromo-1H-benzimidazole-2-carboxylate are unreported, related methyl esters decompose above 200°C . Differential scanning calorimetry (DSC) of similar compounds reveals endothermic peaks corresponding to carboxylate group decomposition, which may guide handling protocols .
Applications and Research Directions
Pharmaceutical Intermediate
The carboxylate group serves as a handle for further derivatization, enabling the synthesis of amides, esters, and metal complexes. For example, 4-bromo-1H-imidazole derivatives are precursors to nitroimidazole antibiotics , suggesting potential antiviral or antiparasitic applications for this compound.
Materials Science
Benzimidazole-based polymers and coordination complexes have been explored for their optoelectronic properties. The bromine atom in sodium;4-bromo-1H-benzimidazole-2-carboxylate could facilitate Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers for organic semiconductors .
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